Alpelisib (BYL719, CAS 1217486-61-7) is an orally bioavailable, orthosteric, alpha-specific phosphatidylinositol-3-kinase (PI3K) inhibitor . In procurement and experimental design, it serves as the benchmark compound for selectively targeting wild-type and mutated PIK3CA (e.g., H1047R, E545K) without the confounding toxicity of pan-PI3K inhibition . Key selection criteria for this specific API include its >200-fold selectivity for the PI3Kα isoform over PI3Kβ, its precisely characterized pH-dependent solubility profile requiring specific formulation strategies, and its established tolerability in long-term combination models[REFS-1, REFS-2].
Substituting Alpelisib with pan-PI3K inhibitors (such as Buparlisib or Pictilisib) or other isoform-specific agents fundamentally alters experimental outcomes and in vivo viability [1]. Pan-PI3K inhibitors introduce severe off-target toxicities and broad kinase binding that confound pathway-specific phenotypic assays, leading to premature subject discontinuation in long-term studies [1]. Furthermore, Alpelisib exhibits a highly pH-dependent solubility profile—dropping from 3.64 mg/mL at pH 1.0 to <0.09 mg/mL at pH 3.0—meaning that generic formulation protocols or basic excipients used for other kinase inhibitors will result in poor bioavailability and irreproducible pharmacokinetic data [2].
In cell-free kinase assays, Alpelisib demonstrates an IC50 of 5 nM for PI3Kα while maintaining an IC50 > 1200 nM for PI3Kβ . In contrast, the pan-PI3K inhibitor Buparlisib shows an IC50 of 52 nM for PI3Kα and 166 nM for PI3Kβ . This >200-fold selectivity for the alpha isoform ensures precise pathway modulation compared to the ~3.2-fold selectivity of Buparlisib .
| Evidence Dimension | PI3Kα vs PI3Kβ IC50 ratio |
| Target Compound Data | >200-fold selectivity (α: 5 nM, β: >1200 nM) |
| Comparator Or Baseline | Buparlisib (~3.2-fold selectivity; α: 52 nM, β: 166 nM) |
| Quantified Difference | ~60x greater alpha-isoform selectivity margin |
| Conditions | Cell-free kinase inhibition assay |
Essential for researchers needing to isolate PIK3CA-dependent signaling without triggering the compensatory or toxic effects associated with PI3Kβ/γ/δ inhibition.
When screened against a panel of 442 kinases at a concentration of 10 μM, Alpelisib maintains high selectivity for class I PI3K enzymes and mutant PIK3CA forms [1]. Conversely, the pan-PI3K inhibitor Pictilisib exhibits >80% off-target binding to 34 non-PI3K kinases at the same 10 μM concentration [1].
| Evidence Dimension | Off-target kinase binding (>80% inhibition at 10 μM) |
| Target Compound Data | Minimal off-target binding outside PI3K/mTOR family |
| Comparator Or Baseline | Pictilisib (34 off-target kinases bound) |
| Quantified Difference | Significant reduction in non-specific kinase interactions at 10 μM |
| Conditions | 442-kinase screening panel at 10 μM |
Prevents false-positive phenotypic results and off-target toxicity in high-dose in vitro screening and cellular assays.
Alpelisib exhibits a highly pH-dependent solubility profile, achieving 3.42–3.64 mg/mL at pH 1.0 (0.1N HCl), but dropping to <0.09 mg/mL at pH 3.0 and above [1]. This contrasts with pH-independent kinase inhibitors and necessitates specific acidic vehicles or dispersible formulations lacking basic excipients to maintain bioavailability [1].
| Evidence Dimension | Aqueous solubility across pH gradient |
| Target Compound Data | 3.64 mg/mL at pH 1.0 vs <0.09 mg/mL at pH ≥ 3.0 |
| Comparator Or Baseline | Standard pH-independent APIs (Consistent solubility) |
| Quantified Difference | >40-fold solubility drop from pH 1.0 to pH 3.0 |
| Conditions | Aqueous buffer dissolution at 37°C |
Dictates strict vehicle selection and excipient compatibility for in vivo dosing, ensuring reproducible pharmacokinetic exposure.
In advanced models evaluating combinations with endocrine therapies, Alpelisib demonstrated a significantly lower toxicity profile compared to Buparlisib [1]. Treatment-emergent adverse events led to study discontinuation in 18.8% of Alpelisib subjects, compared to 53.8% for Buparlisib [1].
| Evidence Dimension | Toxicity-driven discontinuation rate |
| Target Compound Data | 18.8% discontinuation |
| Comparator Or Baseline | Buparlisib (53.8% discontinuation) |
| Quantified Difference | 35% absolute reduction in toxicity-related dropouts |
| Conditions | Long-term combination therapy with tamoxifen/goserelin |
Makes Alpelisib the preferred procurement choice for long-term, multi-agent in vivo efficacy studies where premature subject loss would invalidate results.
Selected for in vitro and in vivo models of HR+/HER2- breast cancer harboring H1047R or E545K mutations, where alpha-isoform specificity is required to avoid pan-PI3K toxicity [1].
The compound of choice for evaluating synergistic combinations with estrogen receptor antagonists due to its documented 18.8% discontinuation rate, which is significantly lower than first-generation pan-PI3K inhibitors [1].
Used as a reference compound in formulation science for developing dispersible matrices and acidic vehicles, owing to its strict pH-dependent solubility profile (insoluble above pH 3.0) [2].
Utilized as a benchmark orthosteric PI3Kα inhibitor to study induced hyperglycemia and insulin resistance in wild-type metabolic tissues, serving as a control against newer mutant-selective allosteric inhibitors [3].